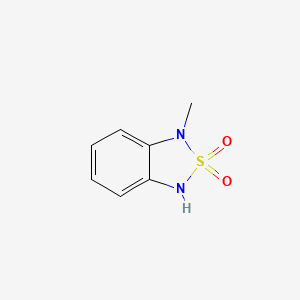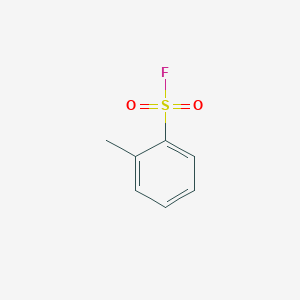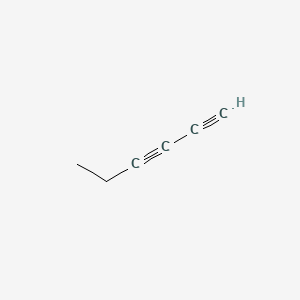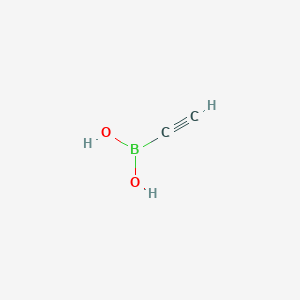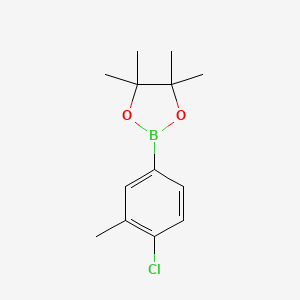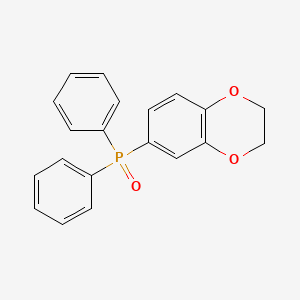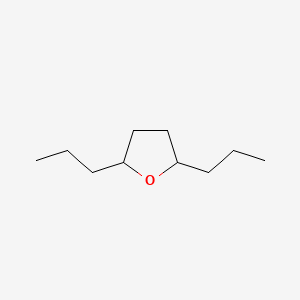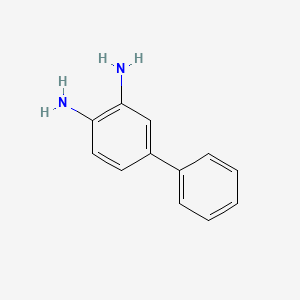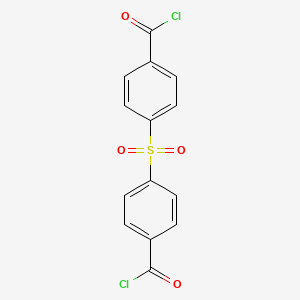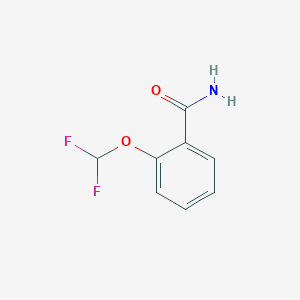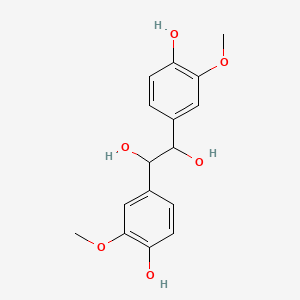
N-Boc-1-bromo-2-naphthalenamine
Descripción general
Descripción
“N-Boc-1-bromo-2-naphthalenamine” is a chemical compound with the molecular formula C15H16BrNO2 . It is a derivative of 1-bromo-2-naphthalenamine , which is protected by a Boc (tert-butyl carbamate) group . The Boc group is a common protecting group used in organic synthesis, particularly for amines .
Synthesis Analysis
The synthesis of Boc-protected amines, such as “N-Boc-1-bromo-2-naphthalenamine”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . There are several methods available for the synthesis of Boc-protected amines, including the use of catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or perchloric acid adsorbed on silica-gel (HClO4–SiO2) .Chemical Reactions Analysis
Boc-protected amines are stable towards most nucleophiles and bases . They can be deprotected (i.e., the Boc group can be removed) under acidic conditions . This property is often utilized in synthetic strategies where the amine needs to be protected during certain steps and then deprotected later .Aplicaciones Científicas De Investigación
Synthesis of Amides
“N-Boc-1-bromo-2-naphthalenamine” can be used in the synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Preparation of Biologically Active Compounds
Amide structures have been frequently found in many natural products and biologically active compounds . Therefore, “N-Boc-1-bromo-2-naphthalenamine” can be used in the preparation of these compounds.
Development of Anticancer Agents
Numerous drugs including anticancer agents contain an amide bond moiety . “N-Boc-1-bromo-2-naphthalenamine” can be used in the development of these anticancer agents.
Development of Antibiotics
Amide structures are also found in antibiotics . Therefore, “N-Boc-1-bromo-2-naphthalenamine” can be used in the development of antibiotics.
Development of Anesthetics
Amide structures are found in anesthetics . Therefore, “N-Boc-1-bromo-2-naphthalenamine” can be used in the development of anesthetics.
Development of Enzyme Inhibitors
Amide structures are found in enzyme inhibitors . Therefore, “N-Boc-1-bromo-2-naphthalenamine” can be used in the development of enzyme inhibitors.
Mecanismo De Acción
Mode of Action
The mode of action of N-Boc-1-bromo-2-naphthalenamine is primarily through its participation in chemical reactions as a reagent. It is known to be used in Suzuki–Miyaura coupling , a type of cross-coupling reaction, suggesting that it may interact with its targets through bond formation and breaking processes.
Biochemical Pathways
Given its use in suzuki–miyaura coupling , it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental in many biochemical pathways.
Pharmacokinetics
Given its molecular weight of 3222 , it can be inferred that it has the potential to be absorbed and distributed in the body
Direcciones Futuras
The use of Boc-protected amines, including “N-Boc-1-bromo-2-naphthalenamine”, is likely to continue to be an important strategy in organic synthesis . Their ease of use, stability under a variety of conditions, and the straightforwardness of their deprotection make them valuable tools in the synthesis of complex organic molecules . Future research may focus on developing more efficient methods for their synthesis and deprotection, as well as expanding their use in the synthesis of new classes of compounds .
Propiedades
IUPAC Name |
tert-butyl N-(1-bromonaphthalen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-12-9-8-10-6-4-5-7-11(10)13(12)16/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHUGHMRVYRVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=CC=CC=C2C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401215060 | |
| Record name | 1,1-Dimethylethyl N-(1-bromo-2-naphthalenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401215060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-1-bromo-2-naphthalenamine | |
CAS RN |
454713-47-4 | |
| Record name | 1,1-Dimethylethyl N-(1-bromo-2-naphthalenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454713-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(1-bromo-2-naphthalenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401215060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

